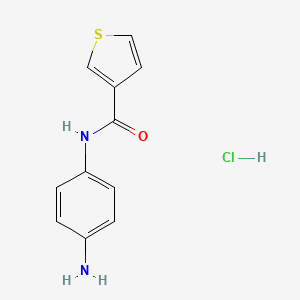
N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride is a versatile chemical compound with the molecular formula C11H11ClN2OS and a molecular weight of 254.7 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride typically involves the condensation of 4-aminophenyl and thiophene-3-carboxamide under specific reaction conditions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters, among other reagents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in medicinal chemistry.
Industry: Utilized in materials science, including the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride include other thiophene and aniline derivatives, such as:
- Thiophene-2-carboxamide
- 4-aminophenylthiophene
- Thiophene-3-carboxylic acid
Uniqueness
This compound is unique due to its specific combination of the thiophene and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of drug discovery and materials science.
Propriétés
Formule moléculaire |
C11H11ClN2OS |
|---|---|
Poids moléculaire |
254.74 g/mol |
Nom IUPAC |
N-(4-aminophenyl)thiophene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H10N2OS.ClH/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8;/h1-7H,12H2,(H,13,14);1H |
Clé InChI |
HHBYSUGFOPCCEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NC(=O)C2=CSC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13644159.png)
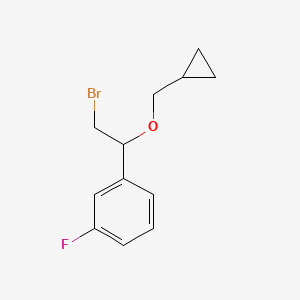
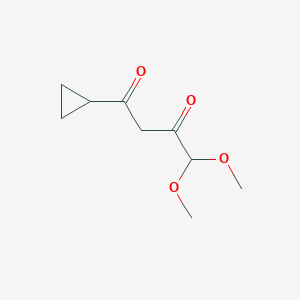
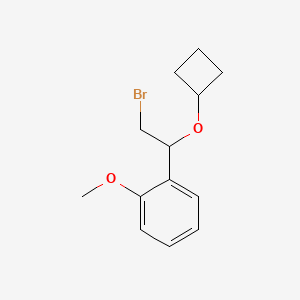
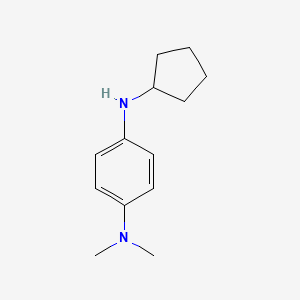
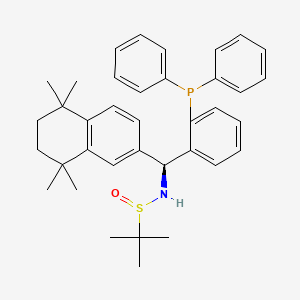
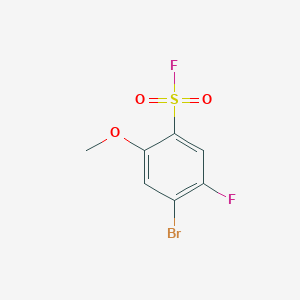
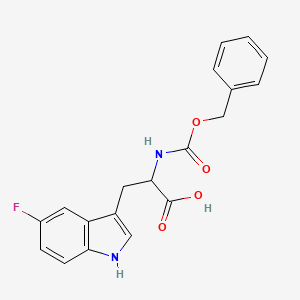
![N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)

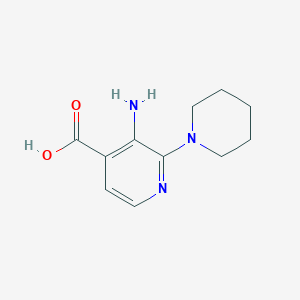
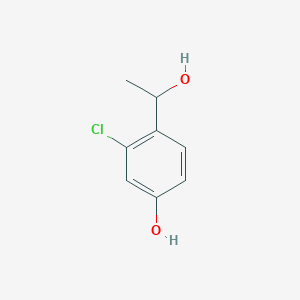
![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
